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An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-methanol: Core Properties

and Applications

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a
wide array of pharmacologically active compounds.[1][2] Their rigid, bicyclic aromatic structure
provides a unique framework for interacting with biological targets. Within this important class
of heterocycles, 2-Chloro-7-methoxyquinoline-3-methanol emerges as a highly versatile and
valuable building block for drug discovery and development. Its strategic functionalization—a
reactive chlorine atom at the 2-position, a nucleophilic methanol group at the 3-position, and an
electron-donating methoxy group at the 7-position—offers multiple avenues for chemical
modification and the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the fundamental properties of 2-
Chloro-7-methoxyquinoline-3-methanol, designed for researchers, scientists, and
professionals in drug development. We will delve into its physicochemical characteristics,
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synthesis, reactivity, and potential applications, offering field-proven insights into its utility as a
synthetic intermediate.

Core Physicochemical Properties

The foundational properties of 2-Chloro-7-methoxyquinoline-3-methanol are summarized
below. These characteristics are critical for designing experimental conditions, including solvent
selection, reaction temperatures, and purification strategies.

Property Value Source
CAS Number 333408-48-3 [3]
Molecular Formula C11H10CINO2 [31[4]
Molecular Weight 223.66 g/mol [3114]
Appearance Solid (form not specified) N/A
Boiling Point 391.4°C at 760 mmHg [5]
Density 1.342 g/cm3 [5]
Flash Point 190.5°C [5]
XLogP3 2.2 (5]
Hydrogen Bond Donor Count 1 [5]
Hydrogen Bond Acceptor

C)c;untg p 3 >l
Rotatable Bond Count 2 [5]
Topological Polar Surface Area  42.4 A2 [5]

Note: Some properties like melting point and specific solubility data are not consistently
reported across commercial suppliers and may vary based on purity.

Synthesis and Reactivity Profile
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The utility of 2-Chloro-7-methoxyquinoline-3-methanol stems directly from its synthesis and
inherent reactivity. The molecule is typically prepared from its corresponding aldehyde, which
itself is synthesized via a well-established cyclization reaction.

Synthetic Pathway

The synthesis originates from a substituted acetanilide, which undergoes a Vilsmeier-Haack
reaction. This powerful formylation and cyclization process directly yields the 2-chloroquinoline-
3-carbaldehyde core. The subsequent step is a standard chemoselective reduction of the
aldehyde to the primary alcohol.

Step 1: Vilsmeier-Haack Cyclization to form 2-Chloro-7-methoxyquinoline-3-carbaldehyde. This
reaction involves treating a substituted N-phenylacetamide with a Vilsmeier reagent (formed
from phosphorus oxychloride and DMF). The reaction proceeds through electrophilic
substitution and subsequent cyclization to build the quinoline ring system.[2]

Step 2: Reduction to 2-Chloro-7-methoxyquinoline-3-methanol. The aldehyde functional
group of the precursor is selectively reduced to a primary alcohol. This transformation is
typically achieved with high efficiency using mild reducing agents like sodium borohydride
(NaBHa4) in an alcoholic solvent such as methanol or ethanol. The choice of NaBHa is crucial as
it avoids the reduction of the quinoline ring or cleavage of the C-Cl bond, which could occur
with more powerful reducing agents like lithium aluminum hydride (LiAIHa4).

Step 2: Selective Reduction

Step 1: Vilsmeier-Haack Reaction )
NaBHa. MeCH Reduction
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Caption: Synthetic route to 2-Chloro-7-methoxyquinoline-3-methanol.

Core Reactivity
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The chemical personality of 2-Chloro-7-methoxyquinoline-3-methanol is defined by three
key functional groups, making it a trifunctional synthetic intermediate.

e C2-Chloride (The "Handle"): The chlorine atom at the 2-position is the most versatile site for
modification. It is susceptible to nucleophilic aromatic substitution (SrAr) reactions. This
allows for the introduction of a wide variety of substituents, including amines, thiols, and
alkoxides. This reactivity is the primary reason for its utility in building diverse chemical
libraries for drug screening.

¢ C3-Methanol (The "Connector"): The primary alcohol can be readily oxidized to the
corresponding aldehyde or carboxylic acid, providing a gateway to further functionalization.
Alternatively, it can be converted into a better leaving group (e.g., a tosylate or mesylate) for
substitution reactions or used in esterification or etherification reactions.

e Quinoline Ring (The "Scaffold"): The aromatic ring system can undergo electrophilic aromatic
substitution, although the existing substituents will direct the position of new groups. The
nitrogen atom in the ring also imparts basic properties and can be quaternized.
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Caption: Key reactive sites of 2-Chloro-7-methoxyquinoline-3-methanol.

Applications in Drug Discovery

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including
antimalarial, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] 2-
Chloro-7-methoxyquinoline-3-methanol serves as a key intermediate in the synthesis of
novel compounds for screening against these and other therapeutic targets.

The strategic value of this molecule lies in its ability to act as a scaffold for generating libraries
of analogues. For example, in the development of kinase inhibitors, a common strategy
involves an SnAr reaction at the C2 position to introduce a "hinge-binding" amine moiety, while
the C3-methanol group can be extended to interact with other regions of the ATP-binding
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pocket. A notable example of a drug synthesized from a related chloroquinoline is Lenvatinib,
where the chloro-group is displaced in a key synthetic step.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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